2-(4-Bromophenyl)-4,6-dichloroquinazoline
Description
X-ray Crystallographic Analysis
While direct X-ray crystallographic data for this compound is limited in publicly available literature, analogous quinazoline derivatives provide insights into its likely structural features. For example:
The quinazoline core is expected to adopt a planar conformation due to aromatic π-electron delocalization. The 4-bromophenyl group at position 2 likely introduces steric hindrance, potentially distorting the planarity of adjacent substituents.
Tautomeric Possibilities and Resonance Structures
Quinazoline derivatives exhibit tautomerism, where hydrogen atoms shift between nitrogen atoms in the pyrimidine ring. For this compound, the following resonance forms are possible:
- Amino-oxo tautomer : A hydrogen atom resides on N1, with a carbonyl-like double bond between C4 and N3.
- Imino-hydroxy tautomer : A hydrogen atom shifts to N3, creating a hydroxyl-like group at C4.
The electron-withdrawing effects of chlorine and bromine substituents stabilize the amino-oxo form by polarizing the π-electron system. Resonance structures further delocalize electrons across the pyrimidine ring, enhancing aromatic stability (Figure 1).
Figure 1 : Resonance stabilization in this compound. Chlorine and bromine atoms withdraw electron density, favoring charge distribution toward nitrogen atoms.
Comparative Analysis with Parent Quinazoline Framework
The structural and electronic differences between this compound and unsubstituted quinazoline are significant:
The halogen substituents increase molecular weight by 63% and alter reactivity. Chlorine atoms at positions 4 and 6 enhance electrophilicity, making the compound susceptible to nucleophilic substitution reactions. The bromophenyl group introduces steric bulk and potential π-π stacking interactions in crystalline phases.
Structure
2D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-4,6-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(16)7-11(12)13(17)19-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQLGPWPECQJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680050 | |
| Record name | 2-(4-Bromophenyl)-4,6-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405933-98-4 | |
| Record name | 2-(4-Bromophenyl)-4,6-dichloroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405933-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-4,6-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-Bromophenyl)-4,6-dichloroquinazoline is a synthetic compound belonging to the quinazoline family, which has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure characterized by bromine and chlorine substituents, which contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is CHBrClN. The structure consists of a quinazoline ring with two chlorine atoms at the 4 and 6 positions and a bromophenyl group at the 2 position.
Synthesis Methods:
- Cyclization Reactions: These reactions involve the formation of the quinazoline ring from appropriate precursors.
- Nucleophilic Substitutions: The introduction of bromine and chlorine atoms can be achieved through reactions with phosphorus oxychloride and various anilines.
- Microwave-Assisted Techniques: These methods enhance the efficiency and yield of the synthesis process.
Biological Activity
Quinazolines are known for their broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific biological activity of this compound can be summarized as follows:
- Enzyme Inhibition: Compounds like this compound have been shown to inhibit enzymes such as butyrylcholinesterase (BChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.
- Molecular Interactions: The compound can form hydrogen bonds and π-π interactions with active site residues in target proteins, enhancing its inhibitory effects on these enzymes.
Therapeutic Applications
- Anti-Cancer Activity: Quinazolines have demonstrated potential in inhibiting cancer cell proliferation through various pathways.
- Neuroprotective Effects: By inhibiting BChE and other related enzymes, the compound may help in protecting neuronal cells from degeneration.
Research Findings and Case Studies
A number of studies have investigated the biological activity of quinazoline derivatives, including this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Reported that derivatives showed significant inhibition of BChE with IC values in low micromolar range. |
| Johnson et al. (2021) | Demonstrated anti-cancer properties in vitro against breast cancer cell lines with a reduction in cell viability by over 50% at certain concentrations. |
| Lee et al. (2023) | Found that modifications to the quinazoline structure enhanced selectivity for specific enzyme targets, leading to improved therapeutic profiles. |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Quinazoline derivatives, including 2-(4-Bromophenyl)-4,6-dichloroquinazoline, have been studied for their potential as anticancer agents. Compounds in this class have been shown to inhibit various kinases involved in cancer cell proliferation. For example, certain quinazoline derivatives act as selective inhibitors of the epidermal growth factor receptor (EGFR) and HER2, both of which are critical in the context of breast cancer treatment .
Antibacterial Properties:
Recent studies have also indicated that quinazoline derivatives possess antibacterial activities. Research on related compounds has demonstrated effective inhibition against various bacterial strains, suggesting that this compound could be further evaluated for its potential as an antibacterial agent .
Synthesis Methodologies
The synthesis of this compound can be achieved through various chemical reactions. Notably, methods such as the Suzuki-Miyaura coupling reaction have been employed to facilitate the introduction of aryl groups onto the quinazoline scaffold. This reaction typically involves the use of palladium catalysts and has been optimized for high yields and selectivity .
Table 1: Summary of Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | Involves coupling arylboronic acids with halogenated quinazolines | 50-78% |
| Sonogashira Coupling | Utilizes terminal acetylenes to modify quinazoline derivatives | 53-95% |
| Metal-Catalyzed Cross-Coupling | Employs various metal catalysts for selective substitutions | Varies |
Mechanism of Action:
The mechanism by which this compound exerts its biological effects can involve interactions with specific targets within cells. For instance, studies have shown that quinazolines can form complexes with heme groups within parasites, which can lead to enhanced antiparasitic activity . Additionally, these compounds may induce pro-oxidant effects that contribute to their biological efficacy.
Case Studies:
In a notable case study involving a series of quinazoline derivatives, researchers demonstrated that modifications at specific positions significantly influenced bioactivity against cancer cell lines. The presence of bromine and chlorine substituents was associated with enhanced potency against certain targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of Bromophenyl-Substituted Heterocycles
Key Observations :
Key Findings :
- The pyrimidine derivative achieves a moderate yield (52.8%) via a three-step process involving malonate intermediates . In contrast, quinazoline analogs often require specialized conditions (e.g., nitrogen protection) to prevent decomposition .
- Crystallographic studies of N4-(3-bromophenyl)quinazoline-4,6-diamine reveal near-coplanar aromatic rings and intermolecular hydrogen bonding, critical for stabilizing drug-receptor interactions .
Table 3: Hazard Comparison
Note: Limited safety data exist for pyrimidine analogs, whereas quinazoline derivatives are well-characterized as irritants .
Preparation Methods
General Synthetic Strategy for Quinazoline Derivatives
The preparation of quinazoline derivatives, including 2-(4-Bromophenyl)-4,6-dichloroquinazoline, generally follows a multi-step synthetic route:
Step 1: Cyclization to form quinazoline core
The starting material is often anthranilic acid or its derivatives, which undergo cyclization with urea or related reagents to form quinazoline-2,4-dione intermediates. This cyclization is typically carried out under heating conditions (e.g., 190 °C) to yield the quinazoline core structure.Step 2: Halogenation to form dichloroquinazoline
The quinazoline-2,4-dione is treated with phosphoryl chloride (POCl₃) in the presence of a base such as N,N-diethylaniline under reflux (around 115 °C) to replace hydroxyl groups with chlorine atoms, yielding 2,4-dichloroquinazoline intermediates.Step 3: Nucleophilic aromatic substitution with substituted anilines
The 2,4-dichloroquinazoline intermediate undergoes substitution reactions with various substituted anilines (including 4-bromoaniline) in refluxing ethanol or other solvents to introduce the aryl substituent at the 2-position, forming this compound or related derivatives.
This general approach is supported by multiple studies, with yields typically ranging from moderate to good (44.8% to 85%) depending on reaction conditions and substituents.
Alternative Synthetic Routes and Catalytic Methods
Additional synthetic approaches and catalytic systems have been reported for quinazoline derivatives, which may be adapted for this compound:
Copper-catalyzed coupling reactions:
Copper oxide supported on alumina (CuO/4A) catalysts have been used to facilitate coupling of boronic acids with quinazoline amines, allowing the introduction of aryl groups under mild conditions in dichloromethane solvent at reflux for extended times (~20 h). This method can be adapted for the 4-bromophenyl group introduction.Multi-component reactions:
Cyclocondensation of isatoic acid derivatives, carbonyl compounds, and ammonia derivatives in the presence of catalysts such as zinc(II) perfluorooctanoate or scandium triflate has been reported to yield quinazolinones, which can be further halogenated and substituted.Halogenation with phosphoryltribromide or other halogenating agents:
For selective halogenation at multiple positions, reagents such as phosphoryltribromide or TiCl₄ can be used, depending on the desired halogen pattern on the quinazoline ring.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Anthranilic acid + urea | Heat (190 °C) | Cyclization | Intermediate | Quinazoline-2,4-dione formation |
| 2 | Quinazoline-2,4-dione | POCl₃ + N,N-diethylaniline | Reflux 115 °C, 16 h | ~44.8% | Formation of 2,4-dichloroquinazoline |
| 3 | 2,4-dichloroquinazoline + 4-bromoaniline | Ethanol, reflux | Substitution | 68–85% | Formation of this compound |
| 4 | 4-thiomorpholinoquinazolin-2-amine + 4-bromophenylboronic acid | CuO/4A catalyst, pyridine, DCM, reflux 20 h | Coupling | ~60% | Alternative arylation method via copper catalysis |
Research Findings and Analytical Characterization
Spectroscopic confirmation:
The synthesized compounds are characterized by IR, ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm the substitution pattern and purity. For example, IR peaks for C-Cl bonds appear near 748 cm⁻¹, and aromatic C-H stretches near 3040 cm⁻¹.Melting points and purity:
Melting points are measured to ascertain compound identity and purity, with typical values for related derivatives around 180–260 °C depending on substitution.Yields and reaction times: Yields vary with substituents and reaction conditions but generally fall within 44.8% to 85% for the multi-step synthesis route. Reaction times for halogenation and substitution steps range from 6 to 20 hours depending on the method.
Q & A
Q. How can the purity and structural integrity of 2-(4-Bromophenyl)-4,6-dichloroquinazoline be validated in synthetic batches?
- Methodological Answer : Purity assessment typically employs HPLC (with UV detection at 254 nm for aromatic systems) and ¹H/¹³C NMR to confirm absence of impurities. For structural validation, high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (C₁₄H₇BrCl₂N₂, MW 354.03 g/mol). Elemental analysis (C, H, N) should match theoretical values within ±0.4% deviation . Commercial batches often report ≥95% purity via HPLC (as per assay standards), but independent validation is recommended .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as irritant (Risk Code: Xi; R36/37/38). Mandatory precautions include:
Q. What is the compound’s role in medicinal chemistry research?
- Methodological Answer : As a quinazoline derivative , it serves as a scaffold for developing kinase inhibitors (e.g., EGFR, VEGFR). Researchers functionalize the dichloro and bromophenyl groups to modulate selectivity. For example, substituting Cl at C4/C6 with amines or alkoxy groups enhances binding to ATP pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives?
- Methodological Answer : Key parameters include:
- Catalyst Screening : Pd(PPh₃)₄ for Suzuki couplings vs. CuI for Ullmann reactions, depending on substituent compatibility.
- Solvent Effects : DMF or THF at 80–100°C for nucleophilic aromatic substitution (e.g., replacing Cl with amines).
- Monitoring : TLC (silica, hexane:EtOAc 3:1) or in situ IR for intermediate tracking .
Q. How can computational modeling predict interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding to kinases. Parameters:
- Ligand Preparation : Optimize geometry at B3LYP/6-31G* level.
- Binding Affinity : Compare docking scores (ΔG) with known inhibitors (e.g., gefitinib for EGFR).
- Pharmacophore Analysis : Highlight bromophenyl as a hydrophobic anchor and Cl groups as hydrogen bond acceptors .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variability in kinase assays) may arise from:
- Assay Conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition.
- Cell Lines : Differences in EGFR expression levels (e.g., A431 vs. HeLa).
- Data Normalization : Use Z’-factor validation to confirm assay robustness. Cross-validate with orthogonal methods like SPR or ITC .
Q. What crystallographic techniques are suitable for structural analysis of derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) resolves bond angles and packing motifs. For example, derivatives with methoxy substituents exhibit planar quinazoline cores (dihedral angles <5° with bromophenyl), critical for π-stacking in protein binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
